6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C12H17NO It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 6-position and a methylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one. A common method includes the use of acetic acid, methylamine, and sodium cyanoborohydride in methanol as the reaction medium. The reaction is usually carried out under reflux conditions for several hours to ensure complete reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction techniques with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
- 6-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylamine groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Biological Activity
6-Methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 52373-04-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
- CAS Number : 52373-04-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
Cytotoxicity and Antitumor Activity
Research indicates that derivatives of tetrahydronaphthalenes exhibit significant cytotoxic effects against various human tumor cell lines. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 nM against A549 lung carcinoma cells and other cancer types like KB and DU145 .
Compound | Cell Line | GI50 (nM) |
---|---|---|
6d | A549 | 1.5 |
KB | 1.7 | |
DU145 | < 10 |
These results suggest that the compound may act as a potent inhibitor of tubulin polymerization, a critical mechanism in cancer cell proliferation .
The mechanism by which this compound exerts its effects appears to involve inhibition of tubulin assembly. This is supported by studies showing that related compounds significantly inhibited colchicine binding to tubulin with inhibition rates ranging from 75% to 99% at concentrations around 5 μM .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence that this compound may influence neuropharmacological pathways. It has been suggested that compounds within this class could interact with neurotransmitter systems and exhibit potential for treating neurodegenerative diseases .
Study on Antitumor Properties
A study published in Molecules highlighted the synthesis of various tetrahydronaphthalene derivatives and their evaluation against cancer cell lines. Among these derivatives, some exhibited remarkable cytotoxicity with IC50 values lower than those of established chemotherapeutics like paclitaxel .
Neuroprotective Potential
Another line of research has focused on the neuroprotective potential of tetrahydronaphthalene derivatives. In vitro studies indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting a role in protecting against neurodegeneration .
Properties
CAS No. |
52373-04-3 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12/h6-8,12-13H,3-5H2,1-2H3 |
InChI Key |
YQEXNIMCMNITTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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